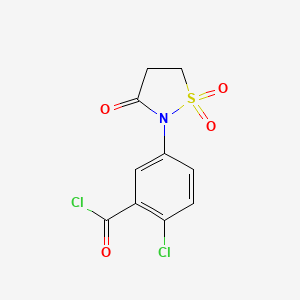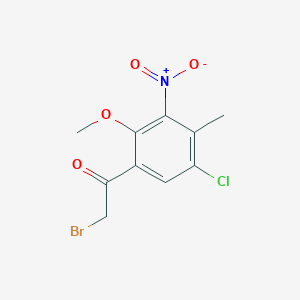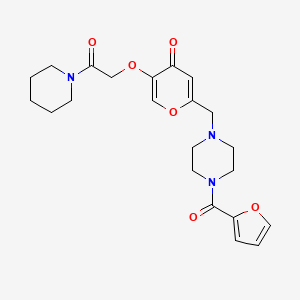
2-Chloro-5-(1,1,3-trioxo-1$l^{6},2-thiazolidin-2-yl)benzoyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 2-Chloro-5-(1,1,3-trioxo-1$l^{6},2-thiazolidin-2-yl)benzoyl chloride is a chemical that appears to be related to various sulfur and selenium-containing heterocyclic compounds. Although the specific compound is not directly mentioned in the provided papers, the related research can give insights into its potential reactivity and properties.
Synthesis Analysis
The synthesis of related compounds often involves condensation reactions with various nucleophiles. For instance, 2-(4-chlorophenyl)-3-methyl-N-(thiazol-2-yl)butanamide was prepared through a condensation reaction between a chlorophenyl butanoyl chloride and 2-aminothiazole . This suggests that the synthesis of the compound might also involve a similar strategy, utilizing a chlorobenzoyl chloride and a thiazolidin derivative as starting materials.
Molecular Structure Analysis
The molecular structure of related compounds shows significant interactions that can affect the overall conformation and reactivity. For example, in the case of 2-(4-chlorophenyl)-3-methyl-N-(thiazol-2-yl)butanamide, there is an angle of 58.87° between the thiazole and benzene rings, and the presence of N—H⋯N hydrogen-bonding interactions leads to dimer formation in the solid state . These structural details are crucial for understanding the chemical behavior of similar compounds.
Chemical Reactions Analysis
The reactivity of similar compounds with nucleophiles has been extensively studied. For instance, 2-(chloroseleno)benzoyl chloride reacts with N, O, and S nucleophiles, where primary amino groups are the most reactive, undergoing selenenylation–acylation . This indicates that the compound may also exhibit reactivity towards nucleophiles, potentially leading to acylation or other types of chemical transformations.
Physical and Chemical Properties Analysis
While the physical and chemical properties of 2-Chloro-5-(1,1,3-trioxo-1$l^{6},2-thiazolidin-2-yl)benzoyl chloride are not directly reported, the properties of structurally related compounds can provide some insights. For example, the presence of chloro and thiazolidin groups in the molecule suggests that it might have electrophilic character and could be reactive towards various nucleophiles under different conditions . The physical state, solubility, and stability of the compound would likely be influenced by the presence of these functional groups and the overall molecular structure.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions
Compounds structurally related to 2-Chloro-5-(1,1,3-trioxo-1$l^{6},2-thiazolidin-2-yl)benzoyl chloride have been utilized in chemical synthesis and reactions. For instance, derivatives of benzoyl chloride and thiazolidinones have been synthesized for their potential in forming new chemical entities. These compounds are used in the synthesis of heterocyclic compounds, demonstrating broad applications in organic chemistry for creating compounds with potential pharmacological activities (Parekh, Juddhawala, & Rawal, 2013).
Antimicrobial and Antifungal Activities
Some derivatives related to the chemical structure have been evaluated for their antimicrobial and antifungal properties. For example, thiazolidinedione derivatives synthesized from benzoyl chloride substitutions have shown promising results against various bacterial and fungal strains, indicating their potential as lead molecules for developing new antimicrobial and antifungal agents (Parekh, Juddhawala, & Rawal, 2013).
Anticancer Agents
Research into the synthesis of novel compounds with thiazolidine and benzoyl components has also extended into exploring their potential anticancer activities. The structural manipulation and synthesis of these compounds aim at discovering new therapeutic agents with efficacious antitumor properties. While specific studies on 2-Chloro-5-(1,1,3-trioxo-1$l^{6},2-thiazolidin-2-yl)benzoyl chloride might not be available, related compounds have been part of research efforts to identify novel anticancer agents (Dawood et al., 2013).
Propiedades
IUPAC Name |
2-chloro-5-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzoyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2NO4S/c11-8-2-1-6(5-7(8)10(12)15)13-9(14)3-4-18(13,16)17/h1-2,5H,3-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEOOTSAXQDURKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)N(C1=O)C2=CC(=C(C=C2)Cl)C(=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-(1,1,3-trioxo-1$l^{6},2-thiazolidin-2-yl)benzoyl chloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2'-(4-Ethoxyphenyl)-1-methyl-1',10b'-dihydrospiro[piperidine-4,5'-pyrazolo[1,5-c][1,3]benzoxazine]](/img/structure/B2554170.png)
![3-(4-Bromophenyl)-6-[({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine](/img/structure/B2554171.png)
![N-(4-(2-((6-(methylsulfonyl)benzo[d]thiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2554173.png)
![2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2554174.png)
![tert-Butyl (7S)-7-hydroxy-5-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B2554175.png)

![3,4-diethoxy-N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2554180.png)
![{2-[2-(3-Bromophenyl)benzimidazolyl]ethoxy}benzene](/img/structure/B2554183.png)
amino]-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2554186.png)
![N-benzyl-5-methyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide](/img/structure/B2554187.png)

![N-[2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-4-nitrobenzamide](/img/structure/B2554189.png)
